molecular formula C6H11NO3 B157560 (2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid CAS No. 131103-95-2

(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B157560
CAS No.: 131103-95-2
M. Wt: 145.16 g/mol
InChI Key: CISMGNUPDUKNQK-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a derivative of the amino acid proline, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the fourth carbon of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the hydroxymethylation of L-proline. One common method is the reaction of L-proline with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous medium at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to meet the demands of large-scale production while maintaining environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-carboxy-L-proline.

    Reduction: The compound can be reduced to form 4-methyl-L-proline.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-carboxy-L-proline

    Reduction: 4-methyl-L-proline

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in protein structure and function, particularly in collagen stability and folding.

    Medicine: It has potential therapeutic applications in the development of drugs targeting collagen-related diseases and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and stability. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the overall conformation and function of the protein. Additionally, it may act as a precursor for the synthesis of other bioactive compounds, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-L-proline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological properties.

    4-Carboxy-L-proline: Contains a carboxyl group instead of a hydroxymethyl group, leading to distinct chemical behavior and applications.

    Hydroxymethylfurfural: Although not a proline derivative, it shares the hydroxymethyl functional group and is used in different industrial applications.

Uniqueness

(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to its combination of the proline ring structure with a hydroxymethyl group, providing distinct chemical reactivity and biological functions

Properties

IUPAC Name

(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-3-4-1-5(6(9)10)7-2-4/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISMGNUPDUKNQK-AKGZTFGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562075
Record name 4-(Hydroxymethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3850-38-2
Record name 4-(Hydroxymethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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